molecular formula C13H11ClN2O B1269590 N-(3-aminophenyl)-3-chlorobenzamide CAS No. 293737-89-0

N-(3-aminophenyl)-3-chlorobenzamide

Cat. No. B1269590
M. Wt: 246.69 g/mol
InChI Key: KGAYYFPEUVSJQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-aminophenyl)-3-chlorobenzamide and related compounds involves specific reactions that aim at introducing the amino and chloro groups at precise positions on the benzamide structure. For example, the synthesis of related compounds has been achieved through the reaction of specific amide and chloro precursors in the presence of suitable catalysts and conditions (Muniraj & Prabhu, 2019).

Molecular Structure Analysis

The molecular structure of N-(3-aminophenyl)-3-chlorobenzamide and its derivatives has been determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy. These studies reveal the arrangement of atoms within the molecule and the conformational preferences of the structure. For instance, studies have focused on analyzing the interaction landscapes and crystal structures of related chlorobenzamide compounds to understand their structural characteristics (Gallagher et al., 2019).

Chemical Reactions and Properties

N-(3-aminophenyl)-3-chlorobenzamide participates in various chemical reactions, including annulation reactions catalyzed by transition metals such as cobalt. These reactions are significant for the synthesis of complex organic molecules and have been studied for their efficiency and selectivity. For example, cobalt(III)-catalyzed reactions have been utilized to achieve [4+2] annulation of N-chlorobenzamides with other reactants, demonstrating the compound's reactivity and utility in organic synthesis (Muniraj & Prabhu, 2019).

Scientific Research Applications

Mass Spectrometry

  • Field : Analytical Chemistry
  • Application : N-(3-aminophenyl)-3-chlorobenzamide is used in the study of fragmentation of protonated amides in gas phase .
  • Method : The compound is protonated and then subjected to collision induced dissociation tandem mass spectrometry experiments . Theoretical calculations using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level are also used .
  • Results : An ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa) was observed, which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange . The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .

Covalent Organic Frameworks

  • Field : Material Science
  • Application : While the specific use of N-(3-aminophenyl)-3-chlorobenzamide is not mentioned, similar compounds are used in the construction of covalent organic frameworks (COFs) .
  • Method : COFs are constructed from molecular building blocks using diverse linkage chemistries .
  • Results : The modular construction system of COFs allows for tailor-made design and an immense variety of building blocks, opening the door to numerous different functionalities and potential applications .

Aromatic Polyimides

  • Field : Polymer Chemistry
  • Application : While the specific use of N-(3-aminophenyl)-3-chlorobenzamide is not mentioned, similar compounds are used in the synthesis of aromatic polyimides .
  • Method : Polyimides are step or condensation polymers derived from either aliphatic or aromatic dianhydrides and diamines or their derivatives .
  • Results : Polyimides have various applications in the printed circuit, automobile, aerospace, and memory industries due to their thermal stability, high chemical resistance, high mechanical strength, and lower dielectric properties .

Synthesis of N-Arylamides

  • Field : Organic Chemistry
  • Application : N-(3-aminophenyl)-3-chlorobenzamide could potentially be used in the synthesis of N-arylamides .
  • Method : A new synthetic protocol for the preparation of N-arylamides was developed via the hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines .
  • Results : The reaction proceeded smoothly at 100 °C in the presence of PhINTs in toluene solvent . The requisite amidine substrates were prepared from amines and nitriles by applying the Pinner reaction approach .

Optoelectronic Processes in Covalent Organic Frameworks

  • Field : Material Science
  • Application : While the specific use of N-(3-aminophenyl)-3-chlorobenzamide is not mentioned, similar compounds are used in the construction of covalent organic frameworks (COFs) for optoelectronic processes .
  • Method : COFs are constructed from molecular building blocks using diverse linkage chemistries . The modular construction system of COFs allows for tailor-made design and an immense variety of building blocks .
  • Results : This unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for (opto-)electronic applications such as sensors, photocatalysts or -electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .

Fragmentation of Protonated Amides in Gas Phase

  • Field : Analytical Chemistry
  • Application : N-(3-aminophenyl)-3-chlorobenzamide is used in the study of fragmentation of protonated amides in gas phase .
  • Method : The compound is protonated and then subjected to collision induced dissociation tandem mass spectrometry experiments . Theoretical calculations using Density Functional Theory (DFT) at B3LYP/6-31 g (d) level are also used .
  • Results : An ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa) was observed, which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange . The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .

Safety And Hazards

The safety and hazards associated with “N-(3-aminophenyl)-3-chlorobenzamide” are not directly available. However, N-(3-Aminophenyl)acetamide, a related compound, has a safety datasheet available6.


Future Directions

The future directions for “N-(3-aminophenyl)-3-chlorobenzamide” are not directly available. However, a review of recent advances on single use of antibody-drug conjugates or combination with tumor immunology therapy for gynecologic cancer discusses the current development of ADCs in gynecologic oncology and the combination effects of ICIs and ADCs7.


Please note that the information provided is based on the closest available compounds and may not fully represent “N-(3-aminophenyl)-3-chlorobenzamide”. For more accurate information, further research and laboratory analysis would be required.


properties

IUPAC Name

N-(3-aminophenyl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-4-1-3-9(7-10)13(17)16-12-6-2-5-11(15)8-12/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAYYFPEUVSJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352210
Record name N-(3-aminophenyl)-3-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-3-chlorobenzamide

CAS RN

293737-89-0
Record name N-(3-aminophenyl)-3-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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